molecular formula C9H8ClFO2S B2560897 2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride CAS No. 1258884-77-3

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2560897
CAS No.: 1258884-77-3
M. Wt: 234.67
InChI Key: YGNSXNQWNFSKKH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClFO2S and a molecular weight of 234.68 g/mol . It is characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group and a fluorophenyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-fluorophenylcyclopropane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl chloride: Similar in structure but lacks the fluorophenyl group.

    Phenylsulfonyl chloride: Contains a phenyl group instead of a cyclopropane ring.

    Fluorophenylsulfonyl chloride: Similar but does not have the cyclopropane ring.

Uniqueness

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a fluorophenyl group and a cyclopropane ring. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(3-fluorophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2S/c10-14(12,13)9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSXNQWNFSKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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